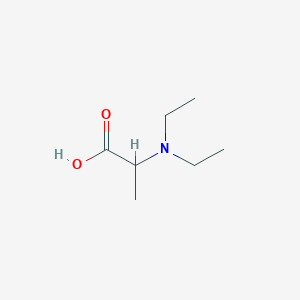

N,N-diethylalanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

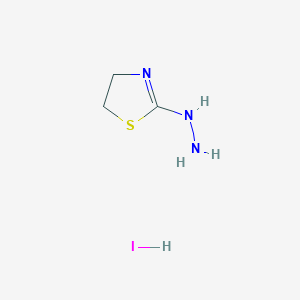

N,N-Diethylalanine (DEA) is an amino acid derivative that has been studied extensively for its potential applications in scientific research. DEA is a synthetic compound that is used in biochemical and physiological research as a tool to study the effects of various compounds on cellular processes. DEA has a wide range of potential applications, including its use as a substrate for enzyme-catalyzed reactions, a stabilizer for proteins, and a ligand for binding proteins. DEA is also used in the development of drugs and in the study of enzyme-catalyzed reactions.

Aplicaciones Científicas De Investigación

Nucleic Acid Component Reactions

N,N-diethylalanine, in the form of diethyl pyrocarbonate, has been studied for its reactions with nucleic acid components, particularly in the context of RNA preparation. Leonard et al. (1971) found that diethyl pyrocarbonate can react with adenine, leading to ring opening and formation of specific compounds, which has implications for understanding the fate of nucleic acid components in its presence (Leonard et al., 1971).

Protein Modification

Dehydroalanine, closely related to diethylalanine, has been utilized in protein modification for biological studies. Daďová et al. (2018) discuss methods for incorporating dehydroalanine into proteins, highlighting its utility in creating modified protein side-chains and serving as an activity-based probe (Daďová et al., 2018).

Liver Composition Studies

The impact of β,β-diethylalanine on rat liver composition was investigated by Fopeano and Levine (1954). Their research showed that administration of this compound could affect liver lipid, water, and protein content, providing insights into its biological impact (Fopeano & Levine, 1954).

Novel Heterocyclic Amino Acids

Wulff and Klinken (1992) explored the synthesis of novel amino acids, including derivatives from N-(arylmethylene)dehydroalanine methyl esters. This research contributes to the development of new types of cyclic and bicyclic amino acids (Wulff & Klinken, 1992).

Membrane Interaction Studies

Bechinger (2001) conducted research on polyalanine-based peptides, analyzing their membrane insertion and orientation, which is crucial for understanding protein-membrane interactions (Bechinger, 2001).

Synthesis of Fluoroalanines

Research by Gerus et al. (2000) on the synthesis of mono- and difluoroalanines using diethyl N-acetylaminomalonate highlights the chemical versatility of diethylalanine derivatives in producing fluorinated amino acids (Gerus et al., 2000).

Propiedades

IUPAC Name |

2-(diethylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-4-8(5-2)6(3)7(9)10/h6H,4-5H2,1-3H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHZCTZGJKHNVQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diethylalanine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-oxo-2-piperidin-1-ylethyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2673281.png)

![2-({4-Methyl-5,12-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1,3,6,8,10-pentaen-8-yl}oxy)acetic acid](/img/structure/B2673285.png)

![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2673288.png)

![6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2673289.png)

![2-[(2H-indazol-3-yl)formamido]pentanedioic acid](/img/structure/B2673290.png)

![1-[2-(Cyclohexen-1-yl)ethyl]-5-oxo-N-prop-2-ynylpyrrolidine-3-carboxamide](/img/structure/B2673293.png)

![N-[(1E)-{[(2,6-dichlorophenyl)methoxy]imino}methyl]-1-(pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2673296.png)

![2-((6-benzyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2673297.png)

![N-[5-[(3-bromo-4-methoxyphenyl)sulfamoyl]-2-chlorophenyl]-2-chloropyridine-3-carboxamide](/img/structure/B2673298.png)